molecular formula C11H14N2 B1612047 n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine CAS No. 709649-73-0

n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine

Cat. No. B1612047
CAS RN: 709649-73-0
M. Wt: 174.24 g/mol
InChI Key: SPRYNBKTIVXUOJ-UHFFFAOYSA-N
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Description

“n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine” is a chemical compound with the empirical formula C10H12N2 . It has a molecular weight of 160.22 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7,11H2,1H3 . The SMILES string representation is Cn1ccc2cc(CN)ccc12 .


Physical And Chemical Properties Analysis

The compound is solid in form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, have demonstrated antiviral activity. For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also shown anti-inflammatory activity. This is due to the indole nucleus’s ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Anticancer Activity

Indole derivatives have been found to possess anticancer activity. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies performed as an anti-HIV-1 .

Antioxidant Activity

The indole nucleus in n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine contributes to its antioxidant activity. This is due to the excessive π-electrons delocalization in the indole nucleus .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity. This is likely due to the indole nucleus’s ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Antitubercular Activity

Indole derivatives have shown antitubercular activity. This is likely due to the indole nucleus’s ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity. This is likely due to the indole nucleus’s ability to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Safety and Hazards

This compound is classified as dangerous. It can cause severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1-(1-methylindol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-8-9-3-4-11-10(7-9)5-6-13(11)2/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRYNBKTIVXUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594514
Record name N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine

CAS RN

709649-73-0
Record name N,1-Dimethyl-1H-indole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709649-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-1H-indole-5-carbaldehyde (338 mg, 2.13 mmol) was dissolved in anhydrous methanol (10 ml). Methylamine (0.80 ml of 33% solution in ethanol, 6.43 mmol) was added and the reaction was stirred for 3 h. The solution was concentrated to a brown oil and then dissolved in anhydrous methanol (10 ml). Sodium borohydride (83.0 mg, 2.19 mmol) was added and the mixture was stirred overnight at room temperature. Water (4 ml) was added and the solution was concentrated. Sodium hydroxide (8 ml, 1N) was added and the aqueous layer was extracted with ethyl acetate (3×20 ml). Combined organic layers were dried over MgSO4, filtered and concentrated to afford methyl-(1-methyl-1H-indol-5-ylmethyl)-amine (167 mg, 45%) as an orange oil: 1H NMR (400 MHz, DMSO-d6) δ 7.44 (s, 1H), 7.34 (d, J=8.0 Hz, 1H), 7.261 (d, J=3.2 Hz, 1H), 7.11 (d, J=12.0 Hz, 1H), 6.345 (d, J=4.0 Hz, 1H), 3.75 (s, 3H), 3.70 (s, 2H), 2.25 (s, 3H).
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
83 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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